molecular formula C16H14N2O2 B5506185 1-[(2-methylphenoxy)acetyl]-1H-benzimidazole

1-[(2-methylphenoxy)acetyl]-1H-benzimidazole

Cat. No. B5506185
M. Wt: 266.29 g/mol
InChI Key: PQICLDUOXDQGKW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzimidazole derivatives, including 1-[(2-methylphenoxy)acetyl]-1H-benzimidazole, typically involves nucleophilic substitution reactions and condensation processes. For instance, the synthesis can start from o-phenylenediamine reacting with carboxylic acids or their derivatives under specific conditions to yield various benzimidazole derivatives. These synthetic pathways allow for the introduction of different substituents on the benzimidazole core, influencing the compound's physical and chemical properties (Wang, Sarris, Sauer, & Djurić, 2006).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by a fused ring system combining benzene and imidazole rings. This configuration contributes to the compound's stability and reactivity. X-ray crystallography and spectral analysis (e.g., NMR, IR) are commonly used techniques for determining the detailed structure, including the orientation of substituents and the overall geometry of the molecule. Studies have shown that these structural features play a critical role in the compound's interaction with biological targets and its physical properties (Ghichi et al., 2023).

Scientific Research Applications

DNA Topoisomerase I Inhibition

1-[(2-methylphenoxy)acetyl]-1H-benzimidazole and its derivatives have been studied for their role in inhibiting mammalian type I DNA topoisomerases. This inhibition is crucial as it impacts DNA replication and cellular division processes, making these compounds potential candidates for cancer treatment and other therapeutic applications (Alpan, Gunes, & Topçu, 2007).

Antimicrobial Activity

The antimicrobial properties of benzimidazole derivatives, including this compound, have been explored, showing effectiveness against various microbial strains. These properties are significant in the development of new antibiotics and treatments for infectious diseases (Salahuddin, Shaharyar, Mazumder, & Abdullah, 2017).

Corrosion Inhibition

Benzimidazole derivatives, including this compound, have shown potential as corrosion inhibitors for metals in acidic environments. This application is particularly relevant in industrial processes and maintenance, offering a method to prolong the life of metal components and structures (Yadav, Kumar, Purkait, Olasunkanmi, Bahadur, & Ebenso, 2016).

Antioxidant Properties

Studies have highlighted the antioxidant capabilities of benzimidazole derivatives, including this compound. These properties make them candidates for use in pharmaceuticals aimed at combating oxidative stress-related diseases (Kuş, Ayhan-Kılcıgil, Özbey, Kaynak, Kaya, Çoban, & Can‐Eke, 2008).

Molluscicidal and Antitumor Properties

Research has also explored the molluscicidal and antitumor activities of benzimidazole derivatives. These findings are crucial for developing new therapeutic agents for cancer treatment and agricultural applications (Nofal, Fahmy, & Mohamed, 2002).

Future Directions

The future directions for “1-[(2-methylphenoxy)acetyl]-1H-benzimidazole” and similar compounds could involve further exploration of their biological activity. Given the known activity of certain benzimidazole derivatives, this compound could potentially be studied as a therapeutic agent .

properties

IUPAC Name

1-(benzimidazol-1-yl)-2-(2-methylphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-12-6-2-5-9-15(12)20-10-16(19)18-11-17-13-7-3-4-8-14(13)18/h2-9,11H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQICLDUOXDQGKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)N2C=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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